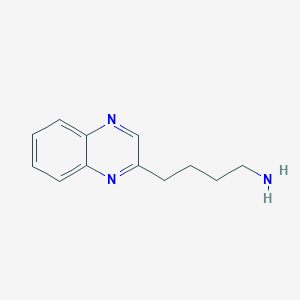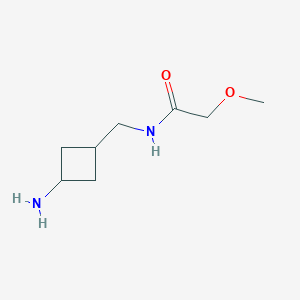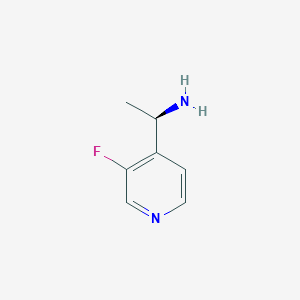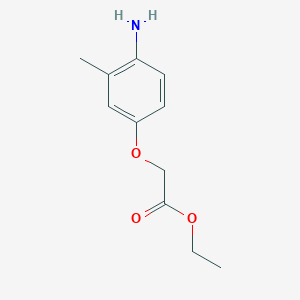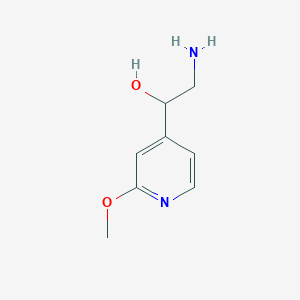
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 3-chloroprop-1-en-2-yl group and a methyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzene (toluene) with 3-chloropropene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 1-(3-chloroprop-1-en-2-yl)-2-methylbenzyl alcohol, aldehydes, or acids.
Reduction: Products can include various hydrocarbons.
Substitution: Products can include compounds where the chlorine atom is replaced by other functional groups.
科学的研究の応用
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The pathways involved can include electrophilic aromatic substitution, nucleophilic substitution, and radical reactions.
類似化合物との比較
Similar Compounds
- 1-(3-Chloroprop-1-en-2-yl)-2,4-difluorobenzene
- 3-(3-Chloroprop-1-en-2-yl)thiophene
- (3-Chloroprop-1-en-2-yl)trimethylsilane
Uniqueness
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene is unique due to the presence of both a 3-chloroprop-1-en-2-yl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
1-(3-chloroprop-1-en-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChIキー |
HNTGSVKJAGNZNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



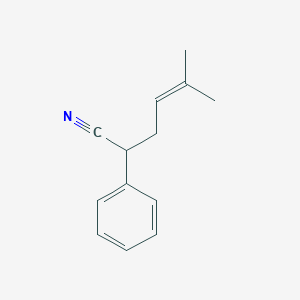
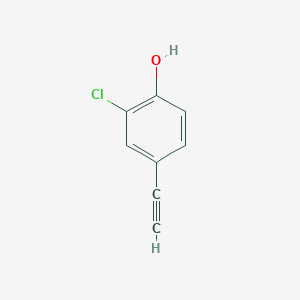

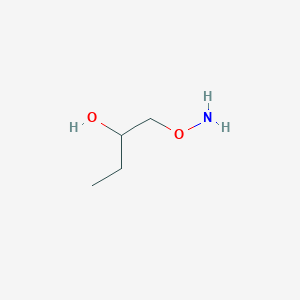
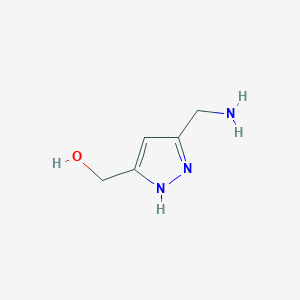
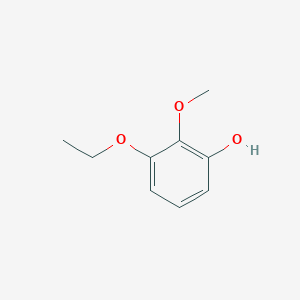
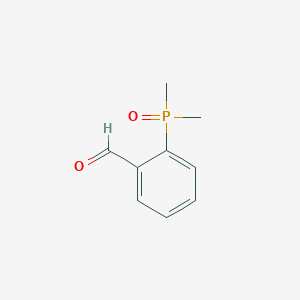
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
